molecular formula C44H26Cl4N4 B1582274 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin CAS No. 22112-77-2

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

Cat. No. B1582274
CAS RN: 22112-77-2
M. Wt: 752.5 g/mol
InChI Key: DIQXAMMOXIZWFH-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is a chemical compound with the molecular formula C44H26Cl4N4 . It is a porphyrin derivative, which are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the refluxing of 4-chlorobenzaldehyde and pyrrole in propionic acid . This process results in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is complex, with a large number of atoms and bonds. The compound has a high molar mass of 752.516 Da and a monoisotopic mass of 750.091187 Da .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used as a catalyst for the selective O-methylation of phenols using methanol as an environmentally friendly methylating agent .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 208.5±0.3 cm3, and a polar surface area of 57 Å2 . It also has a high logP value of 14.64, indicating its lipophilicity .

Scientific Research Applications

Sensor Development

This compound has been utilized as an ionophore in the development of poly(vinyl chloride) (PVC) membrane sensors for detecting aluminium (III) ions . These sensors exhibit a wide linear concentration range and a low detection limit, making them highly sensitive and suitable for various analytical applications.

Medicine: Potentiometric Determination of Ions

In medicine, it serves as a sensor material for the potentiometric determination of aluminium (III) ions . This application is crucial for diagnosing and monitoring patients with diseases where aluminium levels are a concern.

Environmental Science: Photodynamic Effects

The photodynamic properties of porphyrin derivatives have been studied for their effects against Leishmania spp . This application is significant for environmental science as it provides a method to control parasitic diseases.

Materials Science: Membrane Morphology Analysis

In materials science, the compound’s role in analyzing PVC membrane morphology has been explored . This is important for the development of new materials with specific properties for industrial applications.

Analytical Chemistry: Aluminium Ion Selective Sensors

Analytical chemistry benefits from the use of this compound in aluminium (III)-selective sensors, which can be used for the direct determination of Al3+ in various water samples . This application is vital for water quality monitoring and treatment processes.

Photodynamic Therapy: Cancer Treatment

Porphyrin derivatives, including this compound, are being researched for their use in photodynamic therapy (PDT) against diseases like cancer . The ability of these compounds to generate singlet oxygen upon light irradiation makes them potential agents for non-invasive cancer treatments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with 4-chlorobenzaldehyde followed by cyclization and reduction steps.", "Starting Materials": [ "Pyrrole", "4-chlorobenzaldehyde", "Acetic acid", "Sulfuric acid", "Sodium acetate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pyrrole is condensed with 4-chlorobenzaldehyde in the presence of acetic acid and sulfuric acid to form 5-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole.", "Step 2: The resulting product is cyclized by heating with sodium acetate in acetic acid to form 5,10-bis(4-chlorophenyl)-15,16-dihydroporphyrin.", "Step 3: The dihydroporphyrin is then reduced with sodium borohydride in methanol to form 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin.", "Step 4: The final product is purified by column chromatography using chloroform as the eluent." ] }

CAS RN

22112-77-2

Product Name

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

Molecular Formula

C44H26Cl4N4

Molecular Weight

752.5 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H

InChI Key

DIQXAMMOXIZWFH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl

Origin of Product

United States

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